Aureusidin

Vue d'ensemble

Description

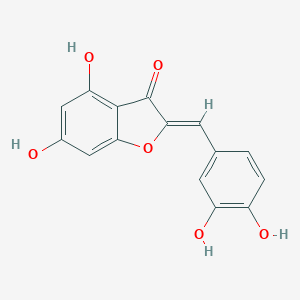

Aureusidin is an aurone, a type of flavonoid . It is found in Antirrhinum majus (Garden snapdragon) and is responsible for flower coloration .

Synthesis Analysis

The complementary DNA encoding aureusidin synthase is expressed in the petals of aurone-containing varieties . Aureusidin synthase belongs to the plant polyphenol oxidase family .Molecular Structure Analysis

Aureusidin has a molecular formula of C15H10O6 . Its average mass is 286.236 Da and its monoisotopic mass is 286.047729 Da .Chemical Reactions Analysis

Aureusidin synthase catalyzes the O2-dependent production of aureusidin from 2′,4,4′,6′-tetrahydroxychalcone . This enzyme is a chalcone-specific polyphenol oxidase specialized for aurone biosynthesis .Physical And Chemical Properties Analysis

Aureusidin is a solid substance with a yellow to orange color . It has a high antioxidant and lipoxygenase inhibitory activity .Applications De Recherche Scientifique

Plant Pigmentation and Breeding

Aureusidin imparts a vibrant yellow hue to numerous yellow-rich plants, such as sunflowers and snapdragons. Its role in plant pigmentation is crucial for attracting pollinators, which is essential for successful reproduction. Advances in genetic modification have leveraged aureusidin’s biosynthesis pathway to produce stunning flower plants with diverse coloration .

Antimicrobial and Antiviral Properties

Studies have shown that aureusidin exhibits significant antimicrobial and antiviral activities. These properties make it a potential candidate for developing new treatments against various microbial and viral infections .

Anti-Cancer Research

Aureusidin has been identified to possess anti-cancer properties. Research indicates that it can inhibit the growth of cancer cells in vitro, making it a subject of interest for developing novel anti-cancer therapies .

Anti-Inflammatory and Antioxidant Effects

The compound has demonstrated anti-inflammatory and antioxidant effects in scientific studies. These properties are beneficial for treating chronic diseases and reducing oxidative stress in cells .

Diabetes Management

Aureusidin and its derivatives have been tested for their inhibitory activities against enzymes vital in metabolic diseases, especially diabetes. The compounds showed promising results in inhibiting enzymes like α-amylase, α-glucosidase, and glycogen phosphorylase, which are involved in carbohydrate metabolism .

Prebiotic Potential

Research has also explored the prebiotic activities of aureusidin. It has been evaluated for its ability to support the growth and viability of beneficial bacteria, which is crucial for maintaining gut health and overall well-being .

Neuropharmacological Applications

Aureusidin has been associated with neuropharmacological properties, suggesting its potential use in treating neurological disorders. However, further research is needed to fully understand its effects on the nervous system .

Histone Deacetylase Inhibition

Histone deacetylase (HDAC) inhibitors are used in the treatment of certain cancers. Aureusidin has shown HDAC inhibitory activity, which could make it a valuable compound in epigenetic therapy for cancer treatment .

Each of these applications demonstrates the versatility of aureusidin in scientific research. While the majority of studies have been conducted in vitro, there is a growing interest in advancing to in vivo disease models, toxicological assessments, and human clinical trials to maximize the potential of aureusidin in medicine, agriculture, and biotechnology fields .

Mécanisme D'action

Target of Action

Aureusidin, a natural compound, has been identified to target multiple proteins. It has been reported to inhibit Xanthine Oxidase (XO) , a key enzyme involved in purine metabolism and a target for gout treatment . Additionally, Aureusidin has been found to target Myeloid Differentiation Protein-2 (MD2) , a protein involved in the inflammatory response .

Mode of Action

Aureusidin interacts with its targets in different ways. When targeting XO, Aureusidin acts as a rapid reversible and mixed-type inhibitor . Its binding to XO is driven by hydrogen bonding and hydrophobic interaction . In the case of MD2, Aureusidin exerts an anti-inflammatory effect by directly targeting the MD2 protein .

Biochemical Pathways

Aureusidin synthase, an enzyme responsible for the synthesis of Aureusidin, catalyzes the hydroxylation and oxidative cyclization of precursor chalcones to form aurones . This process involves the modification of glucosylated 2’,4,4’,6’-tetrahydroxychalcone (THC) and 2’,3,4,4’,6’-pentahydroxychalcone (PHC) . These aurones, particularly Aureusidin, form pigments for coloration in flowers .

Pharmacokinetics

It has been suggested that aureusidin demonstrates good stability and pharmacokinetic behavior properties in molecular dynamics simulation and adme prediction .

Result of Action

Aureusidin has been found to have a strong antibacterial effect on inhibiting the growth of Staphylococcus aureus . It also has anti-inflammatory effects, as it can significantly inhibit Lipopolysaccharide (LPS)-induced injury in Kupffer cells, downregulate the apoptotic level, inhibit the expression of inflammatory factors, decrease the level of MDA, and downregulate the expression of MD2 in cells .

Action Environment

It is known that aureusidin can exert its effects in various environments, such as in vitro conditions

Orientations Futures

Aureusidin has been found to have a strong antibacterial effect on inhibiting the growth of Staphylococcus aureus . This suggests that it has potential application in the field of food preservatives . Additionally, it has been suggested that Aureusidin could be further developed as a natural potent XO inhibitor with an aurone skeleton .

Propriétés

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEFUVAYFSOUEA-PQMHYQBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028835 | |

| Record name | Aureusidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aureusidin | |

CAS RN |

38216-54-5 | |

| Record name | Aureusidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38216-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aureusidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038216545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aureusidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUREUSIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8B4XHN2DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

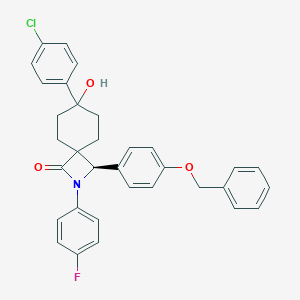

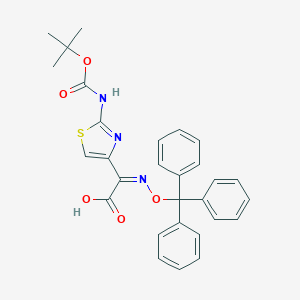

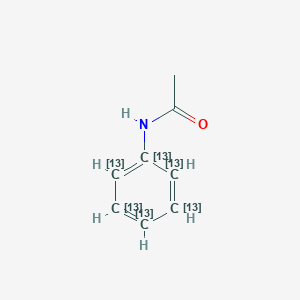

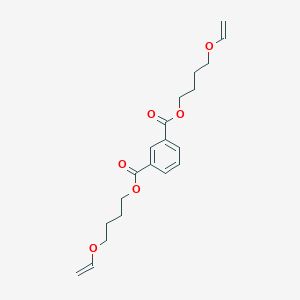

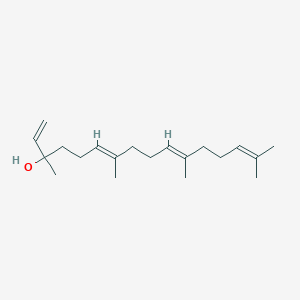

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)

acetate](/img/structure/B138785.png)